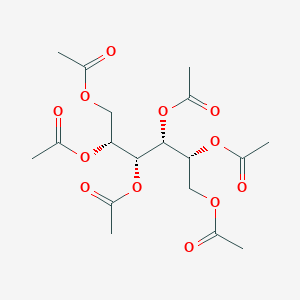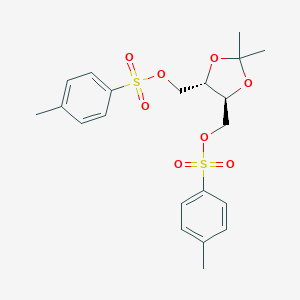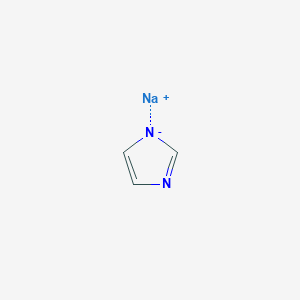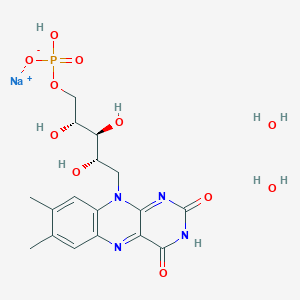
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, including esterification, substitution reactions, and the formation of specific moieties like oxadiazole rings . For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves starting with 4-chlorophenoxyacetic acid, followed by esterification, treatment with hydrazine hydrate, and ring closure with carbon disulfide and potassium hydroxide . The Dakin–West reaction is another method mentioned for synthesizing β-acetamido carbonyl compounds, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by intramolecular hydrogen bonding and specific conformations. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular hydrogen bonding with the S(6) motif and intermolecular C—H⋯O interactions . Similarly, the conformation of the N—H bond in 2-Chloro-N-(2,4-dimethylphenyl)acetamide is syn to the ortho methyl group, which is a common feature in acetanilides .
Chemical Reactions Analysis
The chemical reactions of acetamide derivatives can include solvatochromic effects, as observed in the UV–vis spectrophotometry studies of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, where the compound showed different behaviors in solvents of varying polarity . This indicates that the compound may also exhibit similar solvatochromic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the dipole moment method and quantum chemical calculations were used to study the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, which revealed the existence of preferred conformers . The optical properties, such as solvatochromism, are also significant, as they can be affected by the solvent's polarity .
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
- The related molecules have been synthesized and studied for their vibrational spectra and electronic properties. These studies are crucial for understanding the photochemical and thermochemical properties, which are relevant for applications like photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Synthesis and Pharmacological Evaluation
- Different derivatives have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. These studies contribute to the understanding of the compound's use in drug development and pharmacology (Nafeesa et al., 2017).
Conformational and Structural Analysis
- Investigations into the conformations of similar compounds have been conducted, providing insights into their structural properties, which are essential for understanding their chemical behavior and potential applications (Ishmaeva et al., 2015).
Molecular Docking and Binding Interactions
- Molecular docking studies have been performed to understand the binding interactions of analyzed ligands with specific proteins. This research is valuable for drug design and understanding how these compounds interact at the molecular level (Mary et al., 2020).
Comparative Metabolism Studies
- Comparative studies of the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes have been conducted. Such studies are crucial for understanding the metabolic pathways and potential toxicity of these compounds (Coleman et al., 2000).
Hydrogen Bond Studies
- Research on the hydrogen bond formation in substituted compounds contributes to the understanding of their chemical properties and potential for forming stable structures, which is important in materials science and drug design (Romero & Margarita, 2008).
Therapeutic Effects
- Investigations into the therapeutic efficacy of novel derivatives in treating diseases like Japanese encephalitis have been conducted, highlighting the potential medical applications of these compounds (Ghosh et al., 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Zukünftige Richtungen
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please consult a professional chemist or a reliable source for accurate and detailed information. It’s always important to handle chemicals safely and responsibly.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c1-10-6-7-11(17)8-14(10)21(25(2,23)24)9-15(22)20-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBCCBUTHNTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide | |
CAS RN |
708219-39-0 | |
| Record name | 708219-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















